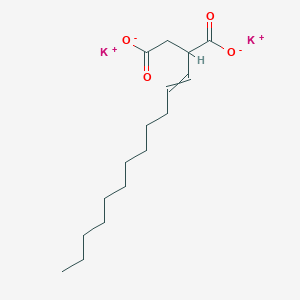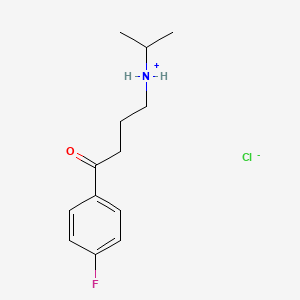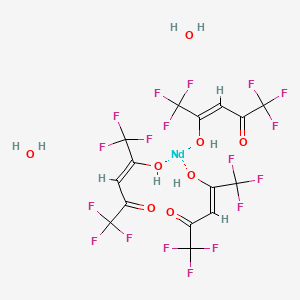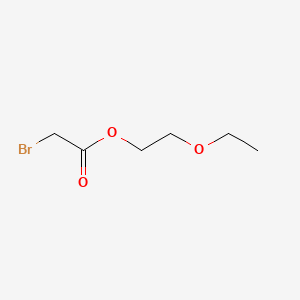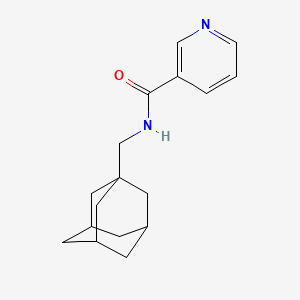
N-(1-Adamantylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Adamantylmethyl)nicotinamide: is a compound that combines the structural features of adamantane and nicotinamide. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while nicotinamide is a form of vitamin B3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Adamantylmethyl)nicotinamide typically involves the reaction of 1-adamantylmethylamine with nicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Adamantylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The nicotinamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.
Reduction: Amines derived from the nicotinamide moiety.
Substitution: Various substituted nicotinamide derivatives.
Applications De Recherche Scientifique
Chemistry: N-(1-Adamantylmethyl)nicotinamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. The adamantyl group is known for enhancing the stability and bioavailability of molecules, making it a valuable component in drug design .
Medicine: this compound has potential therapeutic applications. It is being investigated for its role in modulating biological pathways related to neuroprotection and anti-inflammatory effects .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to the rigidity and stability imparted by the adamantyl group .
Mécanisme D'action
The mechanism of action of N-(1-Adamantylmethyl)nicotinamide involves its interaction with various molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The nicotinamide moiety can interact with enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs), influencing processes like DNA repair and cellular stress responses .
Comparaison Avec Des Composés Similaires
1-Methylnicotinamide: A methylated derivative of nicotinamide with similar biological activities.
Nicotinamide Riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness: N-(1-Adamantylmethyl)nicotinamide is unique due to the combination of the adamantyl and nicotinamide moieties. This dual functionality provides enhanced stability, bioavailability, and potential therapeutic effects compared to other similar compounds .
Propriétés
Numéro CAS |
24813-26-1 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O/c20-16(15-2-1-3-18-10-15)19-11-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9,11H2,(H,19,20) |
Clé InChI |
PAFNPGZCRJCQGN-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


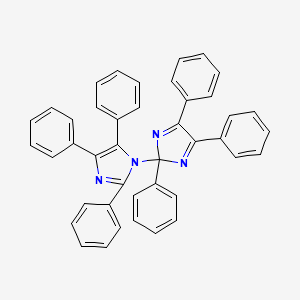
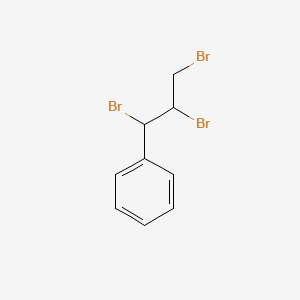

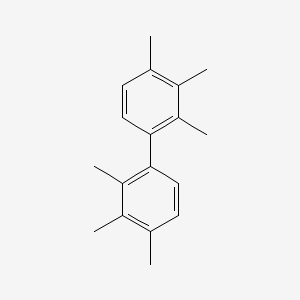
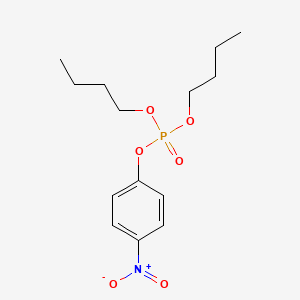
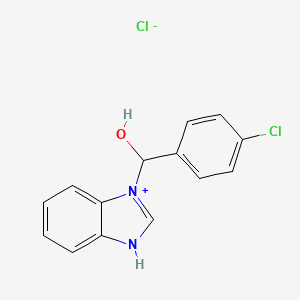
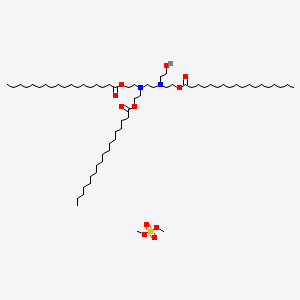
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
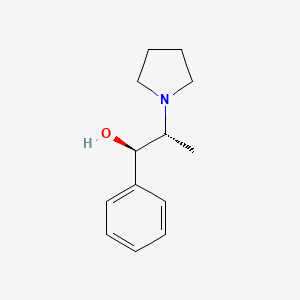
![Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-](/img/structure/B13760931.png)
